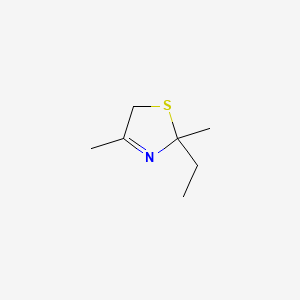

2,4-Dimethyl-2-ethyl-3-thiazoline

Description

Significance of Thiazoline (B8809763) Heterocycles in Contemporary Chemical Research

Thiazoline and its derivatives are pivotal in medicinal chemistry, serving as fundamental scaffolds in numerous natural products and participating in a wide array of physiological reactions. rsc.org Their pharmacological versatility is extensive, with demonstrated anti-HIV, neurological, anti-cancer, and antibiotic activities. rsc.org The thiazoline ring is a structural component in various bioactive natural compounds, including apratoxins and curacin A. rsc.org

Beyond their medicinal applications, thiazolines are significant in flavor and food chemistry, with over 30 distinct thiazoline structures identified in food and natural sources. rsc.org They also function as ligands in transition metal-catalyzed coupling reactions and are valuable building blocks in chemical synthesis and asymmetric catalysis. rsc.org The diverse applications of thiazolines underscore their importance in both natural product chemistry and synthetic organic chemistry. rsc.orgresearchgate.net

Structural Characteristics of 2,4-Dimethyl-2-ethyl-3-thiazoline within the Thiazoline Class

This compound is a heterocyclic compound featuring a five-membered ring with a sulfur atom, a nitrogen atom, and three carbon atoms. ontosight.aiontosight.ai Its structure is further defined by the presence of two methyl groups at positions 2 and 4, and an ethyl group at position 2. uni.lu The systematic name for this compound is 2-ethyl-2,4-dimethyl-5H-1,3-thiazole. uni.lu

The key structural features of this compound are presented in the table below:

| Property | Value |

| Molecular Formula | C7H13NS uni.lu |

| InChI | InChI=1S/C7H13NS/c1-4-7(3)8-6(2)5-9-7/h4-5H2,1-3H3 uni.lu |

| InChIKey | VDSBMIOHCYMJGU-UHFFFAOYSA-N uni.lu |

| SMILES | CCC1(N=C(CS1)C)C uni.lu |

Comparison with Isomeric Thiazoline Structures (e.g., 5-ethyl-2,4-dimethyl-3-thiazoline, 2-ethyl-4,5-dimethyl-3-thiazoline)

Isomers of this compound, such as 5-ethyl-2,4-dimethyl-3-thiazoline and 2-ethyl-4,5-dimethyl-3-thiazoline, exhibit distinct properties and have been identified in different contexts. For instance, 5-ethyl-2,4-dimethyl-3-thiazoline and 2-ethyl-4,5-dimethyl-3-thiazoline have been reported in beef and chicken broth extracts and are noted for their contribution to meaty and roasted onion/garlic aromas, respectively. mdpi.comreading.ac.uk

The structural differences between these isomers, specifically the placement of the ethyl and methyl groups on the thiazoline ring, lead to variations in their chemical and sensory characteristics. The table below provides a comparative overview of these isomeric structures.

| Compound | Molecular Formula | Key Structural Features | Reported Aroma |

| This compound | C7H13NS uni.lu | Ethyl group at C2, Methyl groups at C2 and C4. uni.lu | Not specified in provided results. |

| 5-Ethyl-2,4-dimethyl-3-thiazoline | C7H11NS | Ethyl group at C5, Methyl groups at C2 and C4. | Fatty, grilled meat, savoury. mdpi.com |

| 2-Ethyl-4,5-dimethyl-3-thiazoline | C7H13NS matrix-fine-chemicals.com | Ethyl group at C2, Methyl groups at C4 and C5. matrix-fine-chemicals.com | Roasted onion, garlic. mdpi.com |

Overview of Research Trajectories for Thiazoline Compounds

Current research on thiazoline compounds is multifaceted, with significant efforts in both synthesis and application. rsc.org Synthetic methodologies are continuously being developed to create novel thiazoline derivatives with enhanced or specific biological activities. rsc.org In medicinal chemistry, the focus remains on exploring their potential as anticancer, antibacterial, and antiparasitic agents. mdpi.comfrontiersin.org

In the field of food science, research continues to identify and characterize new thiazoline derivatives that contribute to the flavor profiles of various foods. mdpi.comreading.ac.uk Furthermore, the use of thiazolines as ligands in catalysis and as building blocks for more complex molecules remains an active area of investigation in synthetic organic chemistry. rsc.org The ongoing exploration of thiazole-based compounds highlights their versatility and potential for future discoveries in various scientific fields. researchgate.nettaylorandfrancis.com

Structure

3D Structure

Properties

CAS No. |

80881-40-9 |

|---|---|

Molecular Formula |

C7H13NS |

Molecular Weight |

143.25 g/mol |

IUPAC Name |

2-ethyl-2,4-dimethyl-5H-1,3-thiazole |

InChI |

InChI=1S/C7H13NS/c1-4-7(3)8-6(2)5-9-7/h4-5H2,1-3H3 |

InChI Key |

VDSBMIOHCYMJGU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(N=C(CS1)C)C |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2,4 Dimethyl 2 Ethyl 3 Thiazoline

Electrophilic and Nucleophilic Reactivity of the Thiazoline (B8809763) Ring System

The reactivity of the 3-thiazoline ring is largely dictated by the presence of two nucleophilic centers, the nitrogen and sulfur atoms, and an electrophilic carbon atom within the C=N imine bond. rsc.org This dual reactivity allows thiazolines to participate in a wide array of chemical transformations. rsc.org

The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the adjacent C=N bond is susceptible to nucleophilic attack at the carbon atom. This electrophilic character is a key feature in many reactions involving thiazoline derivatives. rsc.org The sulfur atom also contributes to the nucleophilicity of the ring system. rsc.org

In the context of 2,4-dimethyl-2-ethyl-3-thiazoline, the alkyl substituents (two methyl groups and one ethyl group) can influence the electronic properties of the ring. These electron-donating alkyl groups can increase the electron density on the ring, potentially modulating the nucleophilicity of the heteroatoms. The reactivity can be further understood by considering the imine functionality, which is a common pharmacophore in various biologically active molecules. srce.hr The hydrolysis of the imine bond, for instance, is a known reaction pathway for some Schiff bases derived from thiazoles, particularly in the presence of metal ions. srce.hrscirp.org

Oxidation and Reduction Pathways of Thiazolines

The thiazoline ring can undergo both oxidation and reduction reactions, leading to the formation of important related heterocyclic structures.

A significant transformation of thiazolines is their oxidation to the corresponding aromatic thiazoles. rsc.orgresearchgate.netsemanticscholar.org This dehydrogenation reaction introduces a second double bond into the five-membered ring, resulting in a fully aromatic system. semanticscholar.org Various oxidizing agents have been employed for this purpose, including manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and potassium permanganate (B83412) (KMnO₄). rsc.orgresearchgate.netsemanticscholar.org

The efficiency of this oxidation can be influenced by the substituents on the thiazoline ring. semanticscholar.org While thiazolines with aryl or vinyl substitutions at the 2- or 4-positions can be readily oxidized to thiazoles in good to excellent yields, the reaction is less effective when both positions are occupied by alkyl groups. researchgate.netsemanticscholar.org In the case of 2,4-dialkyl substituted thiazolines like this compound, oxidation to the corresponding thiazole (B1198619) may not proceed under these conditions. semanticscholar.org The reaction often requires elevated temperatures, and the choice of solvent can also play a crucial role in the reaction's success. semanticscholar.org

The oxidation can also occur at the sulfur atom, leading to the formation of sulfoxides or sulfones under controlled conditions with reagents like hydrogen peroxide or m-Chloroperbenzoic acid. rsc.org However, stronger oxidizing conditions can lead to ring-opening reactions. rsc.org

Ring-Opening and Ring-Closure Reactions Involving Thiazoline Scaffolds

The thiazoline ring can be both formed through ring-closure reactions and cleaved via ring-opening reactions, demonstrating the versatility of this heterocyclic system in synthetic chemistry.

Ring-closure reactions are fundamental to the synthesis of the thiazoline core. A classic and widely used method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. rsc.orgnih.gov Modified versions of this and other condensation reactions, such as the Asinger reaction, provide access to a wide variety of substituted thiazolines. acs.orgresearchgate.net For example, the reaction can start with the S-alkylation of a thioamide, followed by intramolecular cyclization. nih.govresearchgate.net

Conversely, thiazoline rings can be opened under certain conditions. For instance, the reaction of thiazolino-fused 2-pyridones with alkyl halides in the presence of a base like cesium carbonate can lead to the opening of the thiazoline ring through S-alkylation. nih.govdiva-portal.org This ring-opening can be followed by subsequent reactions, such as intramolecular cycloadditions, to form more complex molecular architectures. nih.gov Hydrolysis of the imine bond within the thiazoline ring represents another pathway for ring cleavage, which can be induced by factors such as the presence of metal cations. scirp.org

Mechanism of Formation in Complex Matrices (e.g., Maillard Reaction, Lipid Oxidation)

The formation of this compound is a complex process that occurs primarily during the thermal processing of food, driven by the interplay between the Maillard reaction and lipid oxidation. This heterocyclic compound is a recognized flavor constituent, and its generation involves the reaction of specific precursors derived from the breakdown of larger food molecules like proteins, carbohydrates, and fats. nih.govencyclopedia.pubresearchgate.net

The fundamental structure of 2-alkyl-3-thiazolines arises from the interaction of aldehydes, hydrogen sulfide (B99878), and ammonia (B1221849), which are all products available in a cooking food system. isnff-jfb.com Aldehydes can be generated from both the Maillard reaction (as Strecker aldehydes) and the oxidative degradation of lipids. nih.govisnff-jfb.com The sulfur atom and the nitrogen atom in the thiazoline ring are typically supplied by the thermal degradation of sulfur-containing amino acids, most notably cysteine. nih.govresearchgate.net

While a definitive, step-by-step mechanism for this compound is not extensively detailed in the literature, a plausible pathway can be proposed based on established reaction principles for similar thiazolines and the known reactivity of its likely precursors. The formation is believed to require three key precursor molecules: cysteine, 2-butanone, and acetaldehyde.

Proposed Formation Pathway:

Generation of Precursors:

Cysteine: Released through the hydrolysis of proteins during heating, it serves as the crucial donor of both hydrogen sulfide and ammonia necessary for the thiazoline ring structure. researchgate.net

2-Butanone (Methyl Ethyl Ketone): This ketone provides the ethyl and methyl substituents at the C2 position of the thiazoline ring. 2-Butanone can be formed through several pathways in food systems, including the catabolism of carbohydrates and as a thermal degradation product of certain amino acids. researchgate.netresearchgate.net It is recognized as a flavor compound in various dairy and fermented products. researchgate.netflavorist.combohrium.com

Acetaldehyde: This Strecker aldehyde is the likely source of the methyl group at the C4 position. It is primarily formed from the Strecker degradation of the amino acid alanine (B10760859) in the presence of dicarbonyl compounds generated during the Maillard reaction. researchgate.net

Initial Condensation and Thiazolidine (B150603) Formation: The reaction is initiated by the condensation of cysteine with 2-butanone. This reaction forms a 2-substituted thiazolidine-4-carboxylic acid intermediate, specifically 2-ethyl-2-methyl-thiazolidine-4-carboxylic acid. This type of condensation between cysteine and a ketone is a known pathway. researchgate.netgoogle.com The reaction between 2-amino-thiazoline-4-carboxylic acid and methyl ethyl ketone to produce the corresponding thiazolidine derivative has been documented. google.com

Decarboxylation and Ring Opening: The thiazolidine intermediate can then undergo thermal decarboxylation, losing the carboxylic acid group to form a reactive amino-thiol intermediate.

Reaction with Acetaldehyde and Cyclization: This intermediate subsequently reacts with acetaldehyde. The amino group of the intermediate attacks the carbonyl carbon of acetaldehyde, forming a hemiaminal which then dehydrates to an imine (a Schiff base). An intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the closure of the five-membered ring, yielding the final this compound structure after a final dehydration step. This cyclization is analogous to established mechanisms for thiazoline synthesis. nih.gov

The interaction between lipid oxidation and the Maillard reaction is critical, as lipid-derived aldehydes can participate in forming various alkyl-substituted heterocyclic compounds, including thiazoles and thiazolines. nih.govencyclopedia.pubisnff-jfb.com The presence of lipids, particularly phospholipids, has been shown to increase the formation of certain 2-alkyl heterocyclic compounds. isnff-jfb.com

Data Tables

Table 3.5.1: Key Precursors for the Proposed Formation of this compound

| Precursor | Chemical Class | Role / Origin |

|---|---|---|

| Cysteine | Amino Acid | Provides the sulfur and nitrogen atoms for the thiazoline ring. researchgate.net |

| 2-Butanone | Ketone | Provides the ethyl and methyl groups at the C2 position. researchgate.netresearchgate.net |

Table 3.5.2: Research Findings on Thiazoline Formation in Food Matrices

| Finding | Food Matrix / Model System | Key Precursors/Intermediates | Reference(s) |

|---|---|---|---|

| Formation of 2-alkyl-3-thiazolines | Roasted Meat | Aldehydes (from lipid oxidation), Carbonyls and Sulfur compounds (from ribose and cysteine) | nih.govencyclopedia.pub |

| Identification of isomers 5-ethyl-2,4-dimethyl-3-thiazoline and 2-ethyl-4,5-dimethyl-3-thiazoline | Boiled Beef and Chicken Broth | Aldehyde and mercaptoketone precursors | encyclopedia.pub |

| Formation of thiazolidine derivatives as precursors to thiazolines | Aqueous solution | Cysteine and various aldehydes/ketones (e.g., acetaldehyde, acetone) | researchgate.net |

Spectroscopic and Advanced Analytical Characterization of Thiazoline Compounds

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized or isolated compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2,4-Dimethyl-2-ethyl-3-thiazoline are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous thiazole (B1198619) and thiazoline (B8809763) derivatives. chemicalbook.com

¹H-NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

¹³C-NMR Spectroscopy detects the carbon atoms in a molecule, offering insights into the carbon skeleton and the presence of functional groups. organicchemistrydata.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Expected NMR Data for this compound

| Predicted ¹H-NMR Chemical Shifts | |

|---|---|

| Proton Group | Expected Chemical Shift (δ, ppm) |

| Ethyl-CH₃ (triplet) | ~0.9 - 1.2 |

| C2-CH₃ (singlet) | ~1.5 - 1.7 |

| Ethyl-CH₂ (quartet) | ~1.8 - 2.1 |

| C4-CH₃ (doublet) | ~2.2 - 2.5 |

| Thiazoline Ring-CH₂ (multiplet) | ~2.9 - 3.3 |

| Thiazoline Ring-CH (multiplet) | ~4.0 - 4.5 |

| Predicted ¹³C-NMR Chemical Shifts | |

|---|---|

| Carbon Group | Expected Chemical Shift (δ, ppm) |

| Ethyl-CH₃ | ~8 - 12 |

| C4-CH₃ | ~18 - 22 |

| C2-CH₃ | ~25 - 30 |

| Ethyl-CH₂ | ~32 - 38 |

| Thiazoline Ring-CH₂ (C5) | ~35 - 45 |

| Thiazoline Ring-CH (C4) | ~60 - 70 |

| Thiazoline Ring-C (C2) | ~75 - 85 |

Note: These are predicted values and can vary based on the solvent and experimental conditions. sigmaaldrich.com

Mass Spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy, allowing for the determination of the elemental formula of a molecule and its fragments. iucr.org

For this compound (C₇H₁₃NS), HRMS can confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. iucr.orgrsc.org The fragmentation pattern observed in MS/MS experiments provides structural information by revealing stable fragments resulting from the cleavage of specific bonds within the molecule. The fragmentation of this compound is expected to involve the loss of alkyl groups and cleavage of the thiazoline ring. researchgate.netresearchgate.net

Predicted HRMS Adducts for this compound (C₇H₁₃NS)

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 144.08415 |

| [M+Na]⁺ | 166.06609 |

| [M+K]⁺ | 182.04003 |

| [M+NH₄]⁺ | 161.11069 |

Data sourced from predicted values. uni.lu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the presence of specific functional groups. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the C=N bond of the imine, C-S bond, and the various C-H bonds of the alkyl substituents. ekb.egscispace.com

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=N (Imine) | Stretching | 1640 - 1690 |

| C-H (Alkyl) | Bending | 1350 - 1470 |

| C-N | Stretching | 1020 - 1250 |

| C-S | Stretching | 600 - 800 |

Note: These ranges are typical for the specified functional groups. researchgate.netscispace.com

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation power of gas chromatography with human sensory perception. imreblank.ch As the separated compounds elute from the GC column, they are split between a standard detector (like FID or MS) and a sniffing port, where a trained panelist assesses the odor. This method is crucial for identifying which volatile compounds in a complex mixture are responsible for its characteristic aroma. imreblank.ch

Thiazolines are known to be potent aroma compounds, often contributing to the savory, meaty, and roasted notes in cooked foods. researchgate.netnih.gov Studies on beef and chicken broths have identified various thiazoles and thiazolines as key odorants. nih.govreading.ac.uk GC-O analysis would be essential to determine the specific aroma profile of this compound and its odor detection threshold.

Chromatographic Separation Methods (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. researchgate.netjfda-online.com The process involves injecting a sample into the GC, where it is vaporized. An inert carrier gas then transports the sample through a heated capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes, it enters the mass spectrometer, which ionizes the molecules, separates the ions by their mass-to-charge ratio, and generates a mass spectrum that serves as a molecular fingerprint. researchgate.netnih.gov

The identification of this compound in a sample is typically achieved by comparing its retention time and mass spectrum with those of a pure reference standard analyzed under the same conditions. jfda-online.com Various extraction techniques, such as simultaneous distillation-extraction (SDE) or solvent-assisted flavor evaporation (SAFE), are often employed to isolate the volatile compounds from the sample matrix before GC-MS analysis. jfda-online.comnih.gov

Methodologies for Purity Assessment and Quantitative Analysis

Ensuring the purity of a chemical compound is critical for its application, particularly for substances used as flavorings. dtu.dkresearchgate.net A combination of analytical techniques is used for purity assessment and quantitative analysis.

Purity Assessment: GC-MS is a primary tool for assessing purity. A chromatogram of a pure substance should ideally show a single, sharp peak. The presence of other peaks indicates impurities, which can be identified via their mass spectra and quantified by their peak areas. NMR spectroscopy can also contribute to purity assessment by detecting signals from impurities alongside those of the main compound.

Quantitative Analysis: The concentration of this compound in a sample is most commonly determined using GC-MS or GC with a Flame Ionization Detector (GC-FID). This is typically done by creating a calibration curve from standards of known concentrations or by using the internal standard method. In the latter, a known amount of a different compound (the internal standard) is added to the sample. The concentration of the target analyte is then calculated based on the ratio of its peak area to that of the internal standard. jfda-online.com These rigorous analytical methods are essential for quality control and for meeting regulatory specifications for flavouring substances. dtu.dkeuropa.eu

Theoretical and Computational Studies of Thiazoline Derivatives

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and stability of thiazoline (B8809763) derivatives. sciencepublishinggroup.commdpi.com These calculations provide insights into the distribution of electrons within the molecule and its inherent stability.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. mdpi.comresearchgate.net

For instance, a DFT study on thiazoline-2-thione derivatives calculated the HOMO-LUMO gap (ΔE) for one such compound (identified as 4d) to be 4.513 eV, suggesting it is more reactive than Aspirin (ΔE = 5.635 eV). mdpi.com Another theoretical study on a series of six thiazoline derivatives using DFT at the B3LYP/6-31+ G(d, p) level identified the most stable and least reactive compound based on its larger energy gap and higher chemical hardness. sciencepublishinggroup.comresearchgate.net Analysis of the molecular electrostatic potential (MEP) map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential chemical reactions. sciencepublishinggroup.comresearchgate.net In thiazoline derivatives, the nitrogen atom of the ring is often identified as a primary nucleophilic site. sciencepublishinggroup.comresearchgate.net

Table 1: Example of Calculated Electronic Properties for a Thiazoline Derivative (4d) vs. Aspirin mdpi.com

| Parameter | Thiazoline Derivative (4d) | Aspirin |

| HOMO Energy (eV) | -5.618 | -7.785 |

| LUMO Energy (eV) | -1.104 | -2.146 |

| Energy Gap (ΔE) (eV) | 4.513 | 5.635 |

Molecular Dynamics Simulations of Thiazoline Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For thiazoline derivatives, MD simulations provide valuable information on their conformational behavior and their interactions with other molecules, such as solvents or biological macromolecules like proteins. mdpi.comnih.gov These simulations can assess the stability of a ligand-protein complex, which is crucial for drug design. mdpi.comnih.gov

In a study of thiazoline-2-thione derivatives as potential anti-inflammatory agents, MD simulations were performed to evaluate the stability of the compounds within the active site of the bovine serum albumin (BSA) protein. mdpi.com The stability of the complex is often analyzed by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD value suggests that the ligand remains bound in a consistent manner. nih.gov Other analyses, such as the root-mean-square fluctuation (RMSF), can highlight the flexibility of different parts of the protein upon ligand binding. nih.gov MD simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonds, that stabilize the ligand in the binding pocket. nih.gov

In Silico Prediction of Reactivity and Transformation Pathways

In silico methods are instrumental in predicting the reactivity of thiazoline derivatives and their potential transformation pathways without the need for laboratory experiments. These predictions are often based on quantum chemical calculations and can guide synthetic efforts and metabolic studies.

DFT calculations can determine local reactivity descriptors, such as Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. sciencepublishinggroup.comresearchgate.net For a series of thiazoline derivatives, the nitrogen atom of the thiazoline ring was identified as the preferred site for electrophilic attack based on the analysis of local descriptors and the MEP map. sciencepublishinggroup.comresearchgate.net

Furthermore, computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. bohrium.comresearchgate.net For example, in silico studies on thiazole (B1198619) derivatives have been used to predict properties like blood-brain barrier penetration and oral bioavailability, which are critical for developing new therapeutic agents. bohrium.comnih.gov These predictions help in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic or toxicity profiles. bohrium.comresearchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity. laccei.orgbohrium.com These models are invaluable for designing new, more potent compounds.

For thiazoline derivatives, QSAR models have been developed to understand their fungicidal activities. bohrium.com In one such study, several physicochemical descriptors were calculated and correlated with the fungicidal activity against rice blast. bohrium.com The resulting MLR (Multiple Linear Regression) model identified key descriptors influencing activity, including steric volume, surface area, hydrophobicity, and Hammett substituent constants. bohrium.com Such models can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. laccei.orgbohrium.com

Another 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors developed a model that linked descriptors like the Centered Broto-Moreau autocorrelation (AATSC) and Geary autocorrelation (GATS) to the inhibitory activity (pIC50). laccei.org These studies demonstrate how computational modeling can systematically explore the chemical space to optimize biological activity. mdpi.comnih.gov

Table 2: Example of Descriptors Used in a QSAR Model for Fungicidal Thiazoline Derivatives bohrium.com

| Descriptor Type | Example Descriptor | Influence on Activity |

| Steric | Non-overlap steric volume (SV) | Important factor for fungicidal activity |

| Surface Area | Connolly surface area (SA) | Correlated with biological interaction potential |

| Hydrophobicity | Hydrophobicity constant (Σπ) | Affects transport and binding to target site |

| Electronic | Hammett substituent constants (σ) | Describes electron-donating/withdrawing effects |

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is extensively used in drug design to predict how a ligand, such as a thiazoline derivative, might interact with the binding site of a protein target.

Docking studies can provide a binding energy or score, which estimates the binding affinity between the ligand and the protein. A lower binding energy typically indicates a more stable complex and potentially higher biological activity. nih.govnih.gov For example, in a study of thiazoline-2-thione derivatives targeting the BSA protein, molecular docking revealed binding energies ranging from -4.731 to -5.274 kcal/mol, suggesting strong interactions. mdpi.com Similarly, a docking study of thiazolyl-pyrazole derivatives against the epidermal growth factor receptor (EGFR) kinase identified compounds with promising binding affinities. nih.gov

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. researchgate.netresearchgate.net This information is critical for understanding the mechanism of action and for designing modifications to the ligand to improve its binding and selectivity. mdpi.comresearchgate.net

Table 3: Example of Molecular Docking Results for Thiazole Derivatives Against Specific Protein Targets

| Compound/Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Thiazoline-2-thione (4d) | BSA | -5.274 | Not Specified | mdpi.com |

| Thiazole Derivative (4h) | EGFR TK | -8.54 | Met793, Lys745 | nih.gov |

| Thiazolyl-Thiazole (14e) | LDH | -24.85 (Score) | Not Specified | nih.gov |

Future Directions and Emerging Research Avenues for 2,4 Dimethyl 2 Ethyl 3 Thiazoline

Development of Novel Synthetic Strategies for Complex Thiazoline (B8809763) Architectures

The synthesis of the thiazoline ring is a cornerstone of heterocyclic chemistry. researchgate.net Modern research is moving beyond traditional methods to create more complex and functionally diverse thiazoline-containing molecules. A key area of development is the use of multicomponent reactions (MCRs), which allow for the construction of complex products in a single step from three or more starting materials, offering efficiency and atom economy. researchgate.net

Recent advances include metal-free oxidative difunctionalization of N-allylthioamides, which provides a mild method for synthesizing thiazoline frameworks. nih.gov Microwave-assisted synthesis is another emerging technique that can accelerate condensation processes, such as the reaction between aminothiols and aryl ketonitriles, to produce arylated thiazolines efficiently without the need for solvents. nih.gov Furthermore, the development of flow microreactors is enabling the base-mediated condensation of isocyanides with isothiocyanates, offering a scalable and highly controllable method for preparing thiazole (B1198619) and thiazoline compounds. durham.ac.uk These strategies are crucial for building libraries of complex thiazoline derivatives for further study.

| Synthetic Strategy | Description | Key Advantages | Reference |

| Metal-Free Oxidative Difunctionalization | Synthesis of thiazoline frameworks from N-allylthioamides using an oxidant like PIDA under mild conditions. | Avoids metal catalysts, compatible with various functional groups. | nih.gov |

| Microwave-Assisted Condensation | Utilizes microwave radiation to facilitate the condensation of aminothiols and aryl ketonitriles. | Rapid reaction times, often solvent-free, high efficiency. | nih.gov |

| Flow Microreactor Synthesis | Base-mediated condensation of isocyanides with isothiocyanates in a continuous flow system. | High scalability, precise control over reaction parameters, good to excellent yields. | durham.ac.uk |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form complex thiazoline derivatives. | High efficiency, atom economy, straightforward access to complex molecules. | researchgate.net |

Exploration of Unconventional Reaction Pathways for Thiazoline Functionalization

Functionalizing the stable thiazoline ring is essential for tuning its chemical properties. Researchers are exploring unconventional methods to achieve this, with a significant focus on direct C–H bond functionalization. This approach avoids the need for pre-functionalized starting materials, making it a more efficient and sustainable strategy. For instance, cobalt(III)-catalyzed C–H alkylation and allylation of 2-arylthiazoles have been developed, offering a direct route to ortho-selective functionalization with high tolerance for various functional groups. rsc.org

Another innovative approach involves the use of organolithium reagents to directly functionalize the thiazole ring in a transition-metal-free process. acs.org This method allows for the regioselective introduction of a wide range of substituents, from electron-donating to highly electron-withdrawing groups, creating a large library of novel fluorescent dyes based on a thiazole core. acs.org Additionally, reactions involving ethynylbenziodoxolone (EBX) reagents and thiols have opened up pathways to create complex (Z)-1,2-dithio-1-alkenes, demonstrating a unique reactivity profile for building molecular complexity. nih.gov

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification in Biological Systems

Understanding the fate of thiazolines in biological systems requires highly sensitive analytical methods capable of detecting trace amounts of the parent compound and its metabolites. The complexity of biological matrices and the vast range of metabolite polarities present significant challenges. chromatographyonline.com Modern analytical chemistry is addressing this through the coupling of advanced separation techniques with high-resolution mass spectrometry (HRMS).

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem (LC-MS/MS) configuration, is a powerful tool for identifying and quantifying drug metabolites. researchgate.net For comprehensive metabolite profiling, techniques like hydrophilic interaction chromatography (HILIC) are employed to better retain and analyze highly polar compounds that are difficult to manage with standard reversed-phase LC. chromatographyonline.com Gas chromatography-mass spectrometry (GC-MS) is also a staple, particularly for volatile compounds; it has been successfully used to identify 2-ethyl-4-methyl-3-thiazoline in natural products like toasted sesame oil. nih.govsigmaaldrich.com

Emerging technologies such as ion-mobility mass spectrometry (IM-MS) provide an additional dimension of separation based on the size and shape of ions, which helps in distinguishing between isomeric metabolites. chromatographyonline.com These state-of-the-art approaches are crucial for building a complete picture of how compounds like 2,4-Dimethyl-2-ethyl-3-thiazoline are processed in biological systems. chromatographyonline.comdoi.org

| Analytical Technique | Application | Key Features | Reference |

| GC-MS | Identification of volatile thiazolines in food and natural products. | High separation efficiency for volatile and semi-volatile compounds. | nih.govresearchgate.net |

| LC-MS/MS | Identification and quantification of drug metabolites in biological fluids. | High sensitivity and selectivity, suitable for a wide range of compounds. | researchgate.net |

| HILIC-MS | Analysis of polar metabolites not well-retained by reversed-phase LC. | Enhanced retention of hydrophilic compounds. | chromatographyonline.com |

| Ion-Mobility MS (IM-MS) | Separation of isomeric metabolites. | Provides an additional dimension of separation based on ion shape and size. | chromatographyonline.com |

Integration of Artificial Intelligence and Machine Learning in Thiazoline Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. mdpi.com These computational tools can analyze vast datasets to predict the properties and biological activities of novel compounds, significantly accelerating the research and design cycle. nih.gov One of the most prominent applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.goveurekaselect.com

Expanding the Understanding of Thiazoline Biosynthesis and Degradation in Biological Contexts

While many thiazolines are synthesized in the lab, they also occur naturally, particularly in cooked foods. rsc.org The characteristic aroma of cooked meat, for example, is partly due to the formation of a wide range of volatile compounds, including thiazoles and thiazolines. reading.ac.uk The primary pathway for their formation in this context is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. reading.ac.uk

Specifically, research on meat broths has identified compounds like 5-ethyl-2,4-dimethyl-3-thiazoline and 2-ethyl-4,5-dimethyl-3-thiazoline. reading.ac.uk Their formation is proposed to involve the interaction of dicarbonyl compounds, aldehydes, ammonia (B1221849), and hydrogen sulfide (B99878), which are all products of the Maillard reaction and lipid degradation during cooking. rsc.orgresearchgate.net Understanding these biosynthetic pathways is not only relevant to food chemistry but also provides insights into potential biological formation routes. Further research is needed to fully elucidate the enzymatic and non-enzymatic degradation pathways of these compounds in biological systems, which is critical for assessing their persistence and metabolic fate.

Q & A

Q. What are the standard synthetic protocols for 2,4-Dimethyl-2-ethyl-3-thiazoline, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization of thioamide derivatives with α-bromo/chloro ketones or esters. For example:

- Step 1 : Reflux benzothioamide derivatives (30 mmol) with ethyl 4-bromo-3-oxobutanoate (30 mmol) in absolute ethanol for 1 hour .

- Step 2 : Post-reaction, cool the mixture, extract with ether, and dry over anhydrous sodium sulfate.

- Optimization : Adjust reaction time (e.g., 1–3 hours), solvent polarity (ethanol vs. DMSO), and stoichiometry to improve yields (reported up to 65% in similar thiazoline syntheses) .

Q. How is structural confirmation performed for this compound?

- Methodological Answer : Use a combination of:

- Spectral Analysis : H/C NMR for substituent positions, IR for functional groups (e.g., C=S or C-N stretches).

- Microanalysis : Validate elemental composition (C, H, N, S) within 0.4% of theoretical values .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer :

- HPLC/GC-MS : Detect impurities (>95% purity threshold).

- Melting Point Analysis : Compare observed vs. literature values (e.g., 139–143°C for analogous compounds) .

- TLC Monitoring : Track reaction progress using silica gel plates and UV visualization.

Advanced Research Questions

Q. How can researchers mitigate side reactions during thiazoline synthesis (e.g., dimerization or oxidation)?

- Methodological Answer :

- Controlled Conditions : Use inert atmospheres (N/Ar) to prevent oxidation .

- Catalytic Additives : Introduce triethylamine to neutralize HBr during cyclization, reducing byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction specificity for similar thiazolidinones .

Q. What strategies resolve contradictions in spectral data or bioactivity outcomes?

- Methodological Answer :

- Cross-Validation : Repeat analyses with alternative techniques (e.g., X-ray crystallography if NMR is ambiguous) .

- Isotopic Labeling : Trace metabolic pathways in bioactivity studies to distinguish artifacts from true effects .

- Statistical Analysis : Apply multivariate methods to correlate structural features with activity discrepancies .

Q. How can computational methods (e.g., molecular docking) guide functionalization for enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to predict binding affinities with target proteins (e.g., antifungal CYP51 enzymes) .

- QSAR Modeling : Link substituent electronegativity or steric bulk (e.g., ethyl vs. methyl groups) to activity trends .

Q. What methodologies address toxicological data gaps for regulatory compliance?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.